![molecular formula C20H16O B167304 1,2,2-Triphenylethanone CAS No. 1733-63-7](/img/structure/B167304.png)
1,2,2-Triphenylethanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,2-Triphenylethanone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_6 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}_6\text{H}_5 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation reactions, but on a larger scale with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2,2-Triphenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction of this compound can yield alcohols such as 1,2,2-triphenylethanol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 1,2,2-Triphenylethanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
Friedel-Crafts Reactions
1,2,2-Triphenylethanone is utilized in Friedel-Crafts reactions, where it acts as an electrophile. These reactions are crucial for synthesizing complex organic molecules. For instance, the compound has been involved in the synthesis of various biologically active molecules through arylation processes. A study demonstrated that the Friedel-Crafts arylation of α-hydroxy ketones using triphenylacetone led to the formation of valuable symmetrical and unsymmetrical triarylmethanes .
Photoremovable Protecting Groups (PPGs)
The compound serves as a photoremovable protecting group in synthetic organic chemistry. Upon irradiation, this compound can release various functional groups, making it useful for controlling chemical reactions in a spatially and temporally precise manner. Research has shown that photolysis of triphenylacetone derivatives can effectively release carboxylic acids and other functional groups under specific conditions .
Photochemistry
Photochemical Reactions
The photochemical properties of this compound have been extensively studied. It undergoes photolysis to generate reactive intermediates that can participate in further chemical transformations. For example, the compound can produce photoenols that are valuable in synthesizing indanones and other complex structures used in medicinal chemistry .
Case Study: Synthesis of Indanones
A notable application involves the synthesis of indanones through the photolysis of this compound derivatives. This method allows for the generation of indanone derivatives that serve as precursors for pharmaceuticals such as donepezil, a drug used to treat Alzheimer’s disease .
Material Science
Photosensitive Resins
In material science, this compound is incorporated into photosensitive resin compositions. These resins are essential in lithography and microfabrication processes due to their ability to undergo polymerization upon exposure to light. The incorporation of triphenylacetone enhances the performance of these materials by improving their dielectric properties and reducing dielectric loss .
Data Table: Applications Overview
Mechanism of Action
The mechanism by which 1,2,2-triphenylethanone exerts its effects involves interactions with various molecular targets. For example, in photorelease studies, the compound acts as a phototrigger, undergoing photochemical reactions to release specific molecules such as γ-amino glutamate. The pathways involved in these reactions include the formation of reactive intermediates and subsequent transformations.
Comparison with Similar Compounds
1,2,2-Triphenylethanone can be compared with other similar compounds such as:
1,1,2-Triphenylethanol: A related compound with an alcohol functional group instead of a ketone.
2,2-Diphenylacetophenone: Another ketone with a similar structure but different substitution pattern.
Uniqueness: this compound is unique due to its specific arrangement of phenyl groups and its reactivity in various chemical reactions. Its structural properties make it a valuable compound for research and industrial applications.
Biological Activity
1,2,2-Triphenylethanone, also known as triphenylacetone, is an organic compound with the formula . This compound has garnered attention due to its diverse biological activities and applications in various fields, including photochemistry and medicinal chemistry. This article explores its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a ketone functional group attached to a carbon atom that is also bonded to three phenyl groups. Its structure can be represented as follows:
This unique structure contributes to its photochemical properties and interactions with biological systems.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study focused on the photolysis of related compounds demonstrated that derivatives of this ketone could effectively release reactive species upon irradiation, which may contribute to their antimicrobial effects . The compound's ability to generate free radicals under UV light enhances its potential as an antimicrobial agent.
2. Photochemical Applications
This compound serves as a photoremovable protecting group in organic synthesis. Its derivatives can undergo photochemical reactions that lead to the release of bioactive molecules. For instance, the photolysis of this compound esters has been shown to yield significant amounts of carboxylic acids and other products . This property is particularly useful in drug delivery systems where controlled release is essential.
Case Study: Photolysis Mechanisms
A detailed investigation into the photolytic behavior of this compound revealed that upon UV irradiation, it forms several intermediates such as triplet enols and photoenols. These intermediates have varying lifetimes and reactivity profiles . The study utilized laser flash photolysis techniques to track these transformations:
Intermediate Type | Lifetime (μs) | Reaction Outcome |
---|---|---|
Triplet Enol | 0.5 - 10 | Regenerates starting ketone |
Photoenol (E) | 1 - 100 | Releases carboxylic acids |
Photoenol (Z) | 0.5 - 10 | Does not release acids |
This table summarizes the key findings regarding the stability and reactivity of intermediates formed during photolysis.
Toxicity and Safety Considerations
While exploring the biological activity of this compound, it is crucial to consider its safety profile. According to PubChem data, the compound exhibits low toxicity levels; however, appropriate handling procedures should be followed due to its reactive nature when exposed to UV light .
Properties
IUPAC Name |
1,2,2-triphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQCJCWLKWRFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169578 | |
Record name | 1,2,2-Triphenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1733-63-7 | |
Record name | 1,2,2-Triphenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1733-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,2-Triphenylethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC11031 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,2-Triphenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-DIPHENYLACETOPHENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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